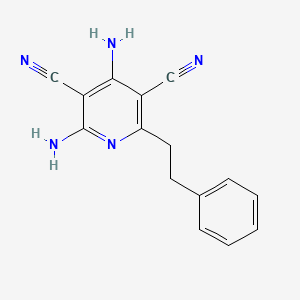

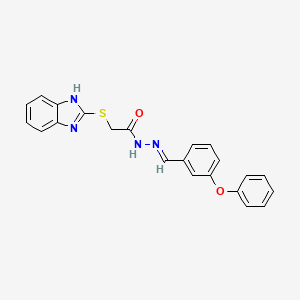

2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile is a complex heterocyclic compound that has been the subject of various studies due to its intriguing chemical structure and potential applications in different fields.

Synthesis Analysis

The synthesis of similar pyridinedicarbonitriles involves alkylation reactions, as seen in the synthesis of pyrrolo[2,3-c]2,7-naphthyridine derivatives from 2-amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles (Tverdokhlebov et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds like 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, synthesized from the nitro displacement of 4-nitrophthalonitrile, can be investigated through X-ray crystallography and other spectral studies (Wang et al., 2006).

Chemical Reactions and Properties

Chemical reactions of similar compounds, such as the reaction of phenylmalononitrile with hydrazine to produce 3,5-diamino-4-phenylpyrazole and its derivatives, offer insight into the reactive nature and chemical properties of pyridinedicarbonitriles (Zvilichovsky & David, 1983).

Physical Properties Analysis

The physical properties like solubility, thermal stability, and glass transition temperatures of related polyimides derived from pyridine-containing dianhydrides and aromatic diamines can be referenced for understanding the physical behavior of such compounds (Zhang et al., 2005).

Chemical Properties Analysis

For chemical properties, the synthesis and study of compounds like 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines can shed light on the reactivity and potential applications of pyridinedicarbonitriles in various chemical reactions and their interactions with other compounds (Gangjee et al., 1997).

Scientific Research Applications

Synthesis and Reactivity

2,4-Diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic compounds. A practical synthesis method for related compounds, such as 2-fluoro-4-bromobiphenyl, which is key in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthesis methods for complex organic molecules. This synthesis process, developed by Qiu et al. (2009), showcases the potential for innovative approaches in the synthesis of compounds related to 2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile, underscoring the compound's relevance in research aimed at improving synthesis efficiency and safety in organic chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Safety

The study of the environmental impact and safety of chemicals is critical. For instance, the sorption of phenoxy herbicides to soil, organic matter, and minerals was reviewed by Werner, Garratt, and Pigott (2012), providing insight into how related compounds interact with environmental matrices. This research is crucial for understanding the environmental fate and transport of compounds like 2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile and their analogs. Understanding the sorption behavior can inform safety protocols and environmental impact assessments for the use of these compounds in various applications (Werner, Garratt, & Pigott, 2012).

Future Directions

properties

IUPAC Name |

2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-8-11-13(7-6-10-4-2-1-3-5-10)20-15(19)12(9-17)14(11)18/h1-5H,6-7H2,(H4,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNRHLYLPWLAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C(=C(C(=N2)N)C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)

![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)